2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
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Overview
Description
2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one is a heterocyclic compound that belongs to the imidazo[1,2-a]azepine family. This compound is characterized by its unique structure, which includes a fused imidazole and azepine ring system. The presence of the benzylidene group adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable azepine precursor in the presence of a base. The reaction is often carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the benzylidene group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzylidene derivatives with additional oxygen functionalities.
Reduction: Formation of 2-benzyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one.
Substitution: Formation of substituted imidazo[1,2-a]azepine derivatives.
Scientific Research Applications
2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-1-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
- 2-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
Comparison: Compared to these similar compounds, 2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
WCOFYCYVMITNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1 |
Origin of Product |
United States |
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